ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile frameworks and significant roles in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce regioselective pyrazoles .
Industrial Production Methods
Industrial production methods often involve multi-step processes, including the use of base-catalyzed reactions and subsequent purification steps such as column chromatography. The use of chloroform and methanol as eluents is common in these purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate undergoes various types of reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of pyrazole oxides.
Substitution: Substitution reactions often occur at the nitrogen atoms or the ethyl and methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include transition-metal catalysts, alkyl halides, and strong oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or chloroform .
Major Products
Major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Medicine: This compound is used in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. Pyrazoles often exhibit tautomerism, which can influence their reactivity and biological activities . The compound may act on specific enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate: Similar in structure but with a chloro substituent.
Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate: Another derivative with a methyl group at the nitrogen atom.
Uniqueness
Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of both ethyl and methyl groups provides distinct steric and electronic properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
ethyl 2-ethyl-4-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-8(7(3)6-10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQXHDAYMHVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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